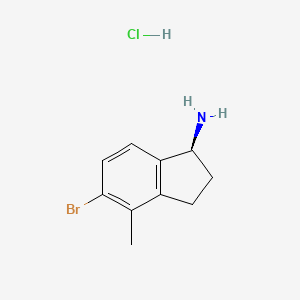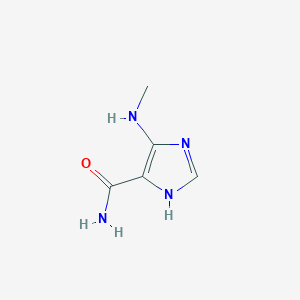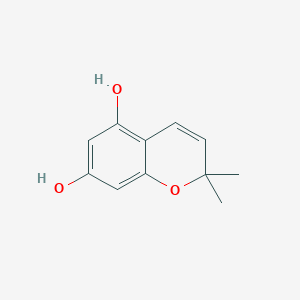![molecular formula C8H10N4O B3332603 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 90953-10-9](/img/structure/B3332603.png)
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has garnered attention due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis in Supercritical Carbon Dioxide : 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a derivative of 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, has been synthesized using a novel method involving condensation in supercritical carbon dioxide. This method yielded a high conversion rate of 90% under solvent-free conditions (Baklykov et al., 2019).
Spectral and DFT/B3LYP Analyses : Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a related compound, has been analyzed using spectral methods and theoretical calculations including Density Functional Theory (DFT) and B3LYP functional. This comprehensive analysis contributes to understanding the molecular properties and potential applications of these compounds (Sert et al., 2020).
Biological and Medicinal Research
Antibacterial Activity : Research on derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, which includes 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, showed potential antibacterial properties. Studies indicate these compounds are effective against various bacterial strains, suggesting their potential in antimicrobial therapy (Lahmidi et al., 2019).
Antiviral Properties : Some derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been shown to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, indicating their potential use in antiviral therapies. This highlights the significance of 1,2,4-triazolo[1,5-a]pyrimidines in developing new antiviral agents (Massari et al., 2017).
properties
IUPAC Name |
2-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-3-6-10-8-9-5(2)4-7(13)12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPMBCKXHBWLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=CC(=O)N2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3332563.png)

![4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid](/img/structure/B3332582.png)

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B3332593.png)



